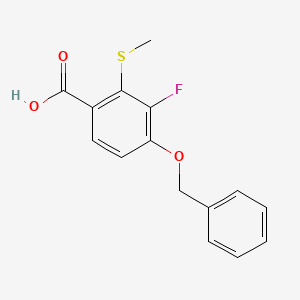

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid

Description

Properties

Molecular Formula |

C15H13FO3S |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

3-fluoro-2-methylsulfanyl-4-phenylmethoxybenzoic acid |

InChI |

InChI=1S/C15H13FO3S/c1-20-14-11(15(17)18)7-8-12(13(14)16)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) |

InChI Key |

QCXAHCQSHCRBDE-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Laboratory Synthesis

Step 1: Preparation of Fluorinated and Methylthio Substituted Aromatic Intermediate

Starting from 4-fluoro-2-methylbenzoic acid derivatives, the methylthio group can be introduced via nucleophilic substitution using methylthiolate salts or by direct methylthiolation of a suitable precursor. Selective fluorination can be achieved by using fluorinated aromatic starting materials or via electrophilic fluorination methods.

Step 2: Introduction of Benzyloxy Group

The benzyloxy substituent is generally introduced by reacting the hydroxy precursor with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate in DMF. This reaction proceeds via an SN2 mechanism, yielding the benzyloxy ether.

Step 3: Final Oxidation to Carboxylic Acid

If the starting material is a methyl-substituted aromatic compound, oxidation at the benzylic position using potassium permanganate (KMnO4) under acidic conditions can convert the methyl group to the carboxylic acid functionality. This step is crucial for obtaining the benzoic acid moiety in the final compound.

Industrial Scale Synthesis

Industrial production often adapts the laboratory methods but optimizes them for scale, yield, and reproducibility:

- Use of continuous flow reactors to improve reaction control and throughput.

- Employment of automated systems and catalysts to maintain consistent quality.

- Optimization of reaction parameters such as temperature, solvent choice, and reagent concentration to maximize yield and minimize impurities.

Detailed Synthetic Example from Literature

A related synthetic method for preparing fluorinated methylbenzoic acids (which are key intermediates) involves the following steps:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | m-Fluorotoluene + trichloroacetyl chloride, Lewis acid catalyst (anhydrous AlCl3), solvent: 1,2-dichloroethane, 0 to 10 °C | Produces ketone isomers (ortho and para) |

| 2 | Alkaline Hydrolysis | NaOH aqueous solution, room temperature | Converts ketones to fluorinated methylbenzoic acid isomers |

| 3 | Recrystallization | Solvents such as toluene, benzene, ethyl acetate | Purifies the desired 4-fluoro-2-methylbenzoic acid isomer |

This method emphasizes mild conditions, cost-effective reagents, and suitability for industrial scale-up.

Reaction Types and Mechanistic Insights

| Reaction Type | Description | Reagents | Outcome |

|---|---|---|---|

| Nucleophilic Substitution | Introduction of benzyloxy group via SN2 | Benzyl bromide, K2CO3, DMF | Formation of 4-(Benzyloxy) intermediate |

| Electrophilic Fluorination or Use of Fluorinated Precursors | Installation of fluoro substituent | Fluorinated starting materials or Selectfluor | Selective fluorination at desired position |

| Methylthiolation | Introduction of methylthio group | Methylthiolate salts or methylthiol reagents | Formation of 2-(methylthio) substituent |

| Oxidation | Conversion of methyl group to carboxylic acid | KMnO4, acidic conditions | Formation of benzoic acid moiety |

These reaction types are often combined in sequence to achieve the target molecule.

Data Table: Summary of Key Reagents and Conditions for Each Step

| Step | Target Transformation | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Benzylation (benzyloxy formation) | Benzyl bromide, K2CO3 | DMF | 50-80 °C | 75-90 | SN2 reaction |

| 2 | Fluorination or fluorinated precursor use | Fluorinated aromatic compounds or Selectfluor | Varies | Ambient to mild heating | >80 | Selective substitution |

| 3 | Methylthiolation | Methylthiolate salts | DMF or DMSO | 40-70 °C | 70-85 | Nucleophilic substitution |

| 4 | Oxidation to acid | KMnO4, H2SO4 | Water/Acidic medium | 60-80 °C | 65-80 | Benzylic oxidation |

Research Discoveries and Improvements

- Catalyst-Free Protocols: Recent advances include catalyst-free methods for related aromatic substitutions, improving environmental friendliness and simplifying purification.

- Continuous Flow Synthesis: Industrial processes increasingly use continuous flow reactors for better control and scalability.

- Selective Isomer Formation: Improved Friedel-Crafts acylation conditions minimize isomer formation, enhancing purity and yield.

- Green Chemistry Approaches: Efforts to replace hazardous reagents with safer alternatives (e.g., replacing AlCl3 with less corrosive Lewis acids) are ongoing to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid can undergo various types of chemical reactions, including:

Reduction: Reduction of the compound can be achieved using catalytic hydrogenation or reducing metals in acid.

Substitution: The fluoro and methylthio groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Hydrogen gas (H2) with a catalyst or reducing metals in acid.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Oxidation: Formation of benzoic acids.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro or methylthio groups.

Scientific Research Applications

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid is an organic compound that belongs to the benzoic acids class and has a molecular weight of approximately 292.33 Da. It features a fluorine atom, a benzyloxy group, and a methylthio group attached to the benzene ring. This compound is intended for research purposes, not for veterinary or human therapeutic applications.

Applications

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid has several applications:

- It is used in industrial and research applications because of its chemical reactivity and biological activity.

- It can be used as an anti-inflammatory agent or as an enzyme inhibitor in pharmaceuticals.

- It is used in the synthesis of 3-(Benzyloxy)-4-fluoro-5-(methylthio)benzoic acid .

The uniqueness of 4-(benzyloxy)-3-fluoro-2-(methylthio)benzoic acid is due to its combination of functional groups, which give it specific chemical reactivity and biological activity not present in other compounds.

Research

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid's interactions with biological targets are studied to understand its pharmacological potential. Similar compounds have been shown to interact with specific receptors or enzymes, thereby influencing biochemical pathways. Studying these interactions helps to understand the compound's potential therapeutic effects and mechanism of action.

Structural Comparison

Several compounds share structural similarities with 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid | Benzyloxy group, fluoro substituent | Different positioning of functional groups |

| 4-Fluorobenzoic acid | Fluorine atom on the benzene ring | Lacks the benzyloxy and methylthio groups |

| 3-Fluoro-2-methylbenzoic acid | Fluorine and methyl groups on adjacent carbons | Simpler structure without benzyloxy functionality |

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid involves its interaction with molecular targets and pathways. The presence of the benzyloxy, fluoro, and methylthio groups can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Fluorine and Sulfur Substituents

- Fluorine Position: The 3-fluoro substituent in the target compound distinguishes it from 4-benzyloxy-2,6-difluorophenylboronic acid (2,6-diF), which is optimized for boronic acid-mediated cross-coupling reactions . Fluorine at position 3 may enhance electronegativity and metabolic stability compared to non-fluorinated analogs .

- Methylthio Group: The 2-SCH₃ group is rare in the reviewed compounds. In contrast, methyl esters (e.g., methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate) are more common, suggesting the methylthio group in the target compound could improve lipophilicity and membrane permeability .

Pharmacological Activity

- Boronic Acid Applications : 4-Benzyloxy-2,6-difluorophenylboronic acid is used in Suzuki-Miyaura couplings, whereas the target compound’s lack of a boronic acid group limits its utility in cross-coupling chemistry .

Physicochemical Properties

- Solubility : The benzyloxy group increases hydrophobicity compared to hydroxylated analogs (e.g., 4-hydroxybenzoic acid).

- Melting Points : Fluorinated derivatives like 2-methoxy-5-(trifluoromethyl)benzoic acid exhibit higher melting points due to increased molecular symmetry and halogen bonding .

Biological Activity

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features. Its molecular structure includes a benzyloxy group, a fluorine atom, and a methylthio group, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound has the following molecular formula:

- Molecular Formula: C₁₄H₁₃FOS

- Molecular Weight: Approximately 292.33 Da

The presence of specific functional groups in its structure enhances its reactivity and interaction with biological targets.

The biological activity of 4-(benzyloxy)-3-fluoro-2-(methylthio)benzoic acid is primarily attributed to the influence of its substituents on enzyme binding and metabolic pathways. The benzyloxy and methylthio groups can modulate the compound's affinity for various enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways.

Potential Interactions

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor Binding: It could interact with various receptors, influencing signaling pathways critical for cellular functions.

Biological Activities

Research indicates that compounds structurally similar to 4-(benzyloxy)-3-fluoro-2-(methylthio)benzoic acid exhibit notable biological activities, particularly in the areas of anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties similar to other benzoic acid derivatives. The fluorine atom often enhances metabolic stability, which is beneficial in drug design.

Anticancer Properties

In vitro studies have shown that compounds with similar structures can inhibit microtubule assembly in cancer cells, leading to apoptosis. For instance, certain analogs have demonstrated effective inhibition at concentrations as low as 1.0 μM, enhancing caspase-3 activity and causing morphological changes indicative of apoptosis in breast cancer cell lines .

Case Studies

- Study on Microtubule Destabilization:

- Enzyme Interaction Studies:

Comparative Analysis

The uniqueness of 4-(benzyloxy)-3-fluoro-2-(methylthio)benzoic acid can be highlighted through comparison with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid | Benzyloxy group, fluoro substituent | Different positioning of functional groups |

| 4-Fluorobenzoic acid | Fluorine atom on benzene ring | Lacks benzyloxy and methylthio groups |

| 3-Fluoro-2-methylbenzoic acid | Fluorine and methyl groups on adjacent carbons | Simpler structure without benzyloxy functionality |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.